7-Methyl-benzothiazole-2-thiol

Descripción general

Descripción

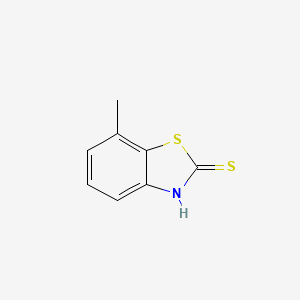

7-Methyl-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methyl group at the 7th position and a thiol group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-benzothiazole-2-thiol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl ketones or aldehydes under acidic conditions. Another approach includes the cyclization of 2-mercaptoaniline with methyl-substituted acid chlorides .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation techniques, which offer shorter reaction times and higher yields compared to conventional methods . Additionally, one-pot multicomponent reactions and molecular hybridization techniques are also utilized for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

7-Methyl-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiol group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzothiazoles

Aplicaciones Científicas De Investigación

Anticancer Activity

7-Methyl-benzothiazole-2-thiol has been extensively studied for its anticancer properties. Research indicates that benzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies

- A study synthesized various 2-aryl benzothiazole derivatives that exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 cell lines. The combination of these compounds with standard chemotherapeutics like doxorubicin enhanced their efficacy .

- Another investigation focused on substituted pyridine acetamide benzothiazole derivatives, revealing potent antitumor activity with IC50 values in the nanomolar range against several cancer types, including colon adenocarcinoma .

Tuberculosis Treatment

Recent advancements have highlighted the potential of benzothiazole derivatives, including MBT, in treating tuberculosis (TB). The compounds have shown significant inhibitory effects against Mycobacterium tuberculosis.

Synthesis and Activity

The synthesis of new benzothiazole-based anti-tubercular compounds has been achieved through various methods such as molecular hybridization and microwave-assisted synthesis. Compounds like 7a and 7g demonstrated superior activity compared to standard TB drugs, with favorable pharmacokinetic profiles .

Material Science Applications

MBT is also utilized in material science, particularly in rubber manufacturing.

Vulcanization Process

- Rubber Industry : MBT is widely used as an accelerator in the vulcanization of rubber, enhancing the elasticity and durability of rubber products . Its effectiveness in this application is attributed to its ability to facilitate cross-linking reactions during the vulcanization process.

Toxicological Considerations

Despite its widespread use, toxicological studies indicate that MBT can pose health risks if not handled properly. It is essential to consider safety measures during its application in industrial processes .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science:

Mecanismo De Acción

The mechanism of action of 7-Methyl-benzothiazole-2-thiol involves its interaction with various molecular targets. In cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival pathways, such as BCL-2 . The compound’s thiol group allows it to form covalent bonds with target proteins, thereby modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzothiazole: Similar structure but lacks the methyl group at the 7th position.

Benzothiazole-2-thiol: Similar structure but lacks the methyl group.

7-Methylbenzothiazole: Similar structure but lacks the thiol group.

Uniqueness

7-Methyl-benzothiazole-2-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes, while the thiol group allows for covalent interactions with target proteins .

Actividad Biológica

7-Methyl-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound features a methyl group at the 7th position and a thiol group at the 2nd position, which enhance its chemical reactivity and biological potential. The compound has garnered attention for its applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are vital for its biological activity.

Chemical Reactions

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Reduction can yield corresponding amines.

- Substitution : Electrophilic substitution can occur at positions ortho and para to the thiol group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of benzothiazole-2-thiol showed potent inhibitory effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

The compound was found to induce apoptosis in HepG2 cancer cells, suggesting a mechanism of action that involves the inhibition of survival pathways in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Key Enzymes : It inhibits enzymes involved in cell survival pathways, such as BCL-2.

- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells.

Case Studies

- Study on XC-591 : A derivative of benzothiazole-2-thiol, XC-591, was tested on murine mammary tumor models (4T1). It demonstrated significant anti-proliferative activity and reduced tumor growth without notable toxicity. Histological analysis indicated reduced proliferation markers and inhibited angiogenesis .

- Cohort Studies on Carcinogenicity : While primarily focused on related compounds like 2-mercaptobenzothiazole, studies have shown associations between exposure to benzothiazole derivatives and increased cancer risk among industrial workers. Notably, excess mortality from bladder cancer was observed in cohorts exposed to these compounds, emphasizing the need for further research into their long-term effects .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds:

| Compound | Key Features |

|---|---|

| 2-Mercaptobenzothiazole | Lacks methyl group at the 7th position |

| Benzothiazole-2-thiol | Lacks methyl group |

| 7-Methylbenzothiazole | Lacks thiol group |

The presence of both the methyl and thiol groups enhances its lipophilicity and reactivity, potentially improving its cellular penetration and interaction with target proteins .

Propiedades

IUPAC Name |

7-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMKCJLRXOQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.